N-[(pyrimidin-5-yl)methyl]cyclobutanamine
CAS No.: 1339478-25-9
Cat. No.: VC2698267
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339478-25-9 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-(pyrimidin-5-ylmethyl)cyclobutanamine |
| Standard InChI | InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2 |
| Standard InChI Key | CVPNKCMXZUCMBX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CN=CN=C2 |
| Canonical SMILES | C1CC(C1)NCC2=CN=CN=C2 |
Introduction
Chemical Identity and Physical Properties
N-[(pyrimidin-5-yl)methyl]cyclobutanamine is identified by the CAS number 1339478-25-9 and represents a small molecule with distinctive structural features. The compound consists of a cyclobutanamine moiety linked to a pyrimidin-5-ylmethyl group through a secondary amine bond.
Structural Identifiers
The compound's unique structural arrangement can be represented through various chemical identifiers as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1339478-25-9 |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-(pyrimidin-5-ylmethyl)cyclobutanamine |
| Standard InChI | InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2 |
| Standard InChIKey | CVPNKCMXZUCMBX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CN=CN=C2 |
| PubChem Compound ID | 62759942 |
Table 1: Chemical identifiers and physical properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.
Structural Features
The molecular structure of N-[(pyrimidin-5-yl)methyl]cyclobutanamine features several key components:
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A four-membered cyclobutane ring with an amine substituent
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A pyrimidine heterocyclic ring system at the 5-position
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A methylene bridge connecting the amine group to the pyrimidine ring
These structural elements contribute to the compound's chemical reactivity, stability, and potential biological activity. The cyclobutane ring introduces strain and rigidity to the molecule, while the pyrimidine moiety provides potential sites for hydrogen bonding and other intermolecular interactions.
Synthesis Methodologies
The synthesis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine typically follows established organic chemistry principles for the formation of secondary amines.
Primary Synthetic Route
The primary method for synthesizing N-[(pyrimidin-5-yl)methyl]cyclobutanamine involves the reaction between pyrimidine derivatives and cyclobutanamine. This process generally proceeds through a nucleophilic substitution mechanism, where the primary amine group of cyclobutanamine attacks an appropriately functionalized pyrimidine derivative.
The reaction can be represented by the following generalized scheme:
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Functionalization of the pyrimidine ring at the 5-position to introduce a leaving group
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Nucleophilic substitution with cyclobutanamine
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Purification and isolation of the target compound
Comparative Analysis with Structural Analogs
To better understand the potential significance of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, it is valuable to examine structurally related compounds and their known properties.
Comparison with Benzodioxole Derivatives
1-(1,3-Benzodioxol-5-yl)cyclobutanamine (CAS# 1152590-55-0) represents a related structural analog containing a cyclobutanamine moiety. The key differences include:
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Incorporation of a benzodioxole ring system instead of pyrimidine
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Direct attachment of the cyclobutane ring to the aromatic system rather than through a methylene bridge
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Different molecular weight (191.23 g/mol) and lipophilicity profile (LogP 2.45350)
Comparison with Pyrimidinyl Derivatives
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (CAS# 1383916-51-5) shares the pyrimidin-5-ylmethyl portion of the structure but differs in the nitrogen-containing heterocycle. This compound has a molecular weight of 186.21 g/mol and features a pyridine ring rather than a cyclobutane ring . The structural similarity suggests potential overlap in chemical reactivity and binding properties, though the different ring systems would likely confer distinct three-dimensional conformations and biological interactions.
Comparison with Pyrazole Derivatives
N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclobutanamine represents another analog where the pyrimidine ring is replaced by a methylated pyrazole ring. This structural variation maintains the cyclobutanamine moiety while altering the heterocyclic portion, likely resulting in different hydrogen bonding patterns and electronic distributions .
Table 2: Comparative analysis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and structural analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N-[(pyrimidin-5-yl)methyl]cyclobutanamine | C₉H₁₃N₃ | 163.22 | Reference compound |
| 1-(1,3-Benzodioxol-5-yl)cyclobutanamine | C₁₁H₁₃NO₂ | 191.23 | Benzodioxole vs. pyrimidine; direct vs. methylene attachment |
| N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C₁₀H₁₀N₄ | 186.21 | Pyridine vs. cyclobutane ring |
| N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclobutanamine | C₉H₁₅N₃ | 165.24 | Methylpyrazole vs. pyrimidine ring |
Physicochemical Properties and Analytical Characterization
Understanding the physicochemical properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is essential for predicting its behavior in biological systems and for developing appropriate formulation strategies.
Predicted Physicochemical Properties
Based on its structure, several key physicochemical properties can be predicted:
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Solubility profile: Likely moderately soluble in polar organic solvents due to the presence of nitrogen atoms
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Acid-base properties: The secondary amine function would be expected to display weak basic properties
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Partition coefficient: Moderate lipophilicity due to the balance of hydrophobic (cyclobutane) and hydrophilic (pyrimidine, amine) moieties
Analytical Characterization Methods
For identification and purity assessment of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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Elemental analysis
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X-ray crystallography (for solid-state structure confirmation)
These techniques collectively provide comprehensive structural confirmation and purity assessment of the compound.
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